molecular formula C19H22N4O3S B2823921 N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1013796-81-0

N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2823921
CAS RN: 1013796-81-0
M. Wt: 386.47
InChI Key: SSWSFVXUWDMPCY-UHFFFAOYSA-N
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Description

The compound “N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide” belongs to a class of compounds known as isoxazole derivatives . These compounds have been synthesized and evaluated for their cytotoxicity, exhibiting anti-cancer activity against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]thiazol-2-yl group, a methoxy group, a dimethyl group, a tetrahydrofuran-2-ylmethyl group, and a pyrazole-5-carboxamide group .

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone, which share structural similarities with the mentioned compound, have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. These compounds were screened for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities and demonstrated high COX-2 selectivity indices, indicating potential for the development of anti-inflammatory drugs (Abu‐Hashem et al., 2020).

  • Antibacterial Agents : Derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which are structurally related to the query compound, were designed, synthesized, and found to exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The study highlights the potential of these compounds in addressing antibiotic resistance (Palkar et al., 2017).

  • Antimicrobial Activity : Novel synthesis and biological evaluation of 2-substituted derivatives of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles were conducted. These compounds showed significant antimicrobial activity, providing insight into the development of new antimicrobial agents (Badne et al., 2011).

Drug Design and Molecular Docking

  • Molecular Docking and Spectroscopic Studies : The synthesis and characterization of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, along with molecular docking studies, were performed to assess its potential as an anti-diabetic agent. This highlights the importance of structural design in developing new therapeutic agents (Karrouchi et al., 2021).

  • Synthesis and Characterization for Cytotoxicity : Synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were undertaken, along with in vitro cytotoxic activity screening against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for identifying new anticancer compounds (Hassan et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds involves the regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, resulting in apoptosis .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-7-6-13(25-3)10-17(15)27-19/h6-7,9-10,14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWSFVXUWDMPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

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